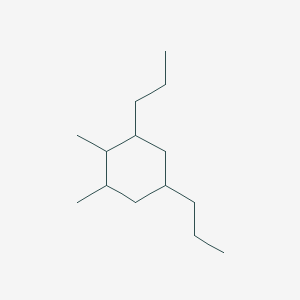
N,N-Diethyl-1-methyl-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-1-methyl-1H-pyrrole-2-carboxamide is a chemical compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of diethyl and methyl groups attached to the pyrrole ring, making it a unique derivative with specific properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-1-methyl-1H-pyrrole-2-carboxamide typically involves the condensation of 2,5-dimethoxytetrahydrofuran with diethylamine in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields the desired pyrrole derivative . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-1-methyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions are common, where the pyrrole ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted pyrrole compounds, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-1-methyl-1H-pyrrole-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-1-methyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methylpyrrole-2-carboxamide
- N,N-Dimethylpyrrole-2-carboxamide
- N-Ethylpyrrole-2-carboxamide
Uniqueness
N,N-Diethyl-1-methyl-1H-pyrrole-2-carboxamide is unique due to the presence of both diethyl and methyl groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and suitable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
329351-86-2 |
|---|---|
Molekularformel |
C10H16N2O |
Molekulargewicht |
180.25 g/mol |
IUPAC-Name |
N,N-diethyl-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C10H16N2O/c1-4-12(5-2)10(13)9-7-6-8-11(9)3/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
MUAYMWCRNRTGKR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C1=CC=CN1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[(2-methylacryloyl)oxy]benzoate](/img/structure/B14236710.png)
![(2Z)-N-hydroxy-4-[3-(5-methylfuran-2-yl)-5-nitro-1-benzofuran-2-yl]butan-2-imine](/img/structure/B14236716.png)
![[(1S,3S)-1,3-diazido-3-phenylpropyl]benzene](/img/structure/B14236722.png)
![N~2~,N~3~-Bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diamine](/img/structure/B14236731.png)
![{5-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxan-5-yl}methanol](/img/structure/B14236732.png)
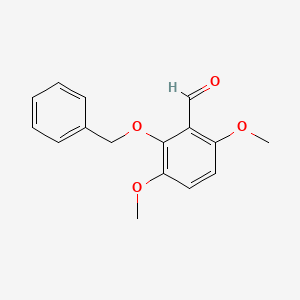
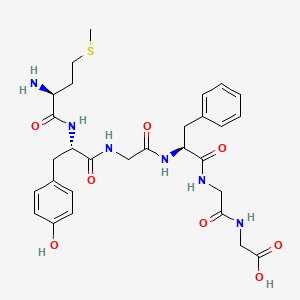
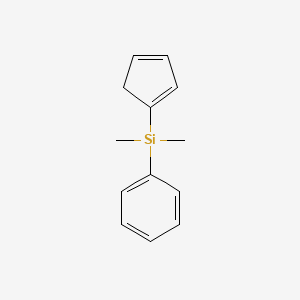
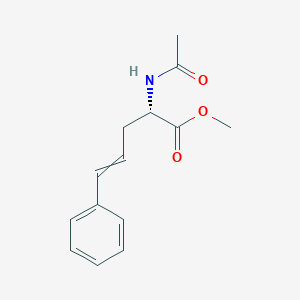
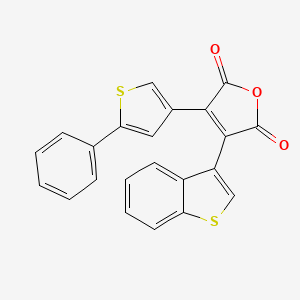
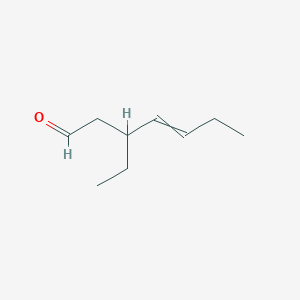
![3-{[(Nonan-5-yl)oxy]carbonyl}pentanedioate](/img/structure/B14236778.png)
